![molecular formula C19H21F2NO2 B2750088 Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate CAS No. 541547-36-8](/img/structure/B2750088.png)
Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and CAS number. It may also include its appearance (color, form), odor, and taste if applicable .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
1. Solid-State Photoreaction
Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate, in its crystalline state, undergoes a [2+2]photocycloaddition upon UV irradiation. This reaction leads to the efficient formation of a head-to-tail dimer, bis[2-(dibenzylamino)ethyl] c-2,t-4-dibenzoylcyclobutane-r-1,t-3-dicarboxylate. The reaction is facilitated by weak intermolecular interactions, particularly CH/π interactions between aliphatic and aromatic C–H bonds and benzene rings. This interaction orients the benzoylacrylate molecules suitably for the photocycloaddition, highlighting the importance of molecular orientation in solid-state photochemistry. The product of this reaction, the cyclobutanedicarboxylate, can be hydrolyzed to 2,4-dibenzoylcyclobutane-1,3-dicarboxylic acid, offering a pathway for further chemical transformations (Hasegawa, Ikeda, & Yamazaki, 2001).
2. Material Characterization and Synthesis
The compound finds its application in the preparation and characterization of finely dispersed drugs. Controlled precipitation techniques have been used to produce fine particles of various sizes, morphologies, and degrees of crystallinity of Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate. These characteristics are crucial for diagnostic imaging agents and depend significantly on the experimental conditions. The distinct polymorphic forms of the drug have been fully characterized by single-crystal X-ray diffraction studies, indicating the compound's potential in drug formulation and material science (Bosch, Škapin, & Matijević, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(dibenzylamino)-2,2-difluoropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO2/c1-2-24-18(23)19(20,21)15-22(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBXWYDVDVKRLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate |
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